molecular formula C11H9N3O2 B3023393 3-nitro-N-phenylpyridin-2-amine CAS No. 34949-41-2

3-nitro-N-phenylpyridin-2-amine

Cat. No. B3023393
Key on ui cas rn: 34949-41-2
M. Wt: 215.21 g/mol
InChI Key: PCCSYAWZVABITQ-UHFFFAOYSA-N
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Patent
US05624935

Procedure details

A procedure similar to that described in Preparation 66 was repeated, except that 15 g of 2-chloro-3-nitropyridine, 13.22 g of aniline and 25.07 g of sodium carbonate were reacted in 180 ml of toluene. After working up the product as described in preparation 66, the resulting crude product was purified by column chromatography through silica gel, using a 1:5 by volume mixture of ethyl acetate and hexane, to give 6.9 g of the title compound, melting at 66°-68° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.22 g
Type
reactant
Reaction Step Two
Quantity
25.07 g
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[N+:8]([C:7]1[C:2]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:3][CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
13.22 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
25.07 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
180 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 66
CUSTOM
Type
CUSTOM
Details
as described in preparation 66
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by column chromatography through silica gel
ADDITION
Type
ADDITION
Details
by volume mixture of ethyl acetate and hexane

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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